molecular formula C11H17FO3Si B14302158 Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol CAS No. 113643-49-5

Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol

Cat. No.: B14302158
CAS No.: 113643-49-5
M. Wt: 244.33 g/mol
InChI Key: NNGITFKKQYKSQX-UHFFFAOYSA-N
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Description

Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol is a compound that combines the properties of acetic acid and a fluorinated phenyl group attached to a dimethylsilyl methanol moiety. This unique structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluorophenylacetic acid and dimethylsilyl methanol.

    Reaction Conditions: The reaction between 4-fluorophenylacetic acid and dimethylsilyl methanol is carried out under controlled conditions, often involving a catalyst to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The fluorine atom in the phenyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound may be utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The fluorinated phenyl group and dimethylsilyl methanol moiety contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by influencing enzyme activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylacetic acid: Shares the fluorinated phenyl group but lacks the dimethylsilyl methanol moiety.

    Dimethylsilyl methanol: Contains the dimethylsilyl methanol moiety but lacks the fluorinated phenyl group.

Uniqueness

Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol is unique due to the combination of the fluorinated phenyl group and dimethylsilyl methanol moiety. This dual functionality imparts specific chemical properties that are not present in the individual components, making it valuable for specialized applications.

Properties

CAS No.

113643-49-5

Molecular Formula

C11H17FO3Si

Molecular Weight

244.33 g/mol

IUPAC Name

acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol

InChI

InChI=1S/C9H13FOSi.C2H4O2/c1-12(2,7-11)9-5-3-8(10)4-6-9;1-2(3)4/h3-6,11H,7H2,1-2H3;1H3,(H,3,4)

InChI Key

NNGITFKKQYKSQX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C[Si](C)(CO)C1=CC=C(C=C1)F

Origin of Product

United States

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